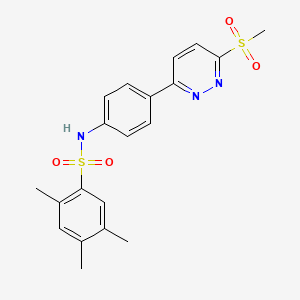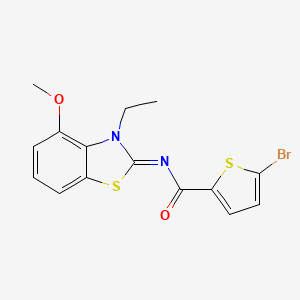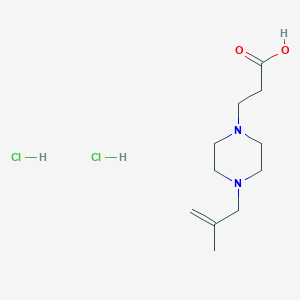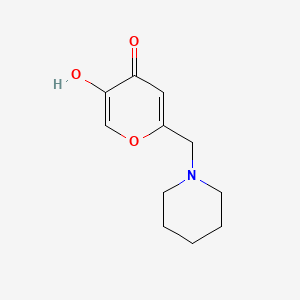![molecular formula C17H23NO6 B2929908 Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate CAS No. 2094327-32-7](/img/structure/B2929908.png)
Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate, also known as compound A, is a synthetic compound that has been widely used in scientific research. It belongs to the class of compounds called prodrugs, which are biologically inactive compounds that are converted into active drugs within the body. Compound A has been shown to have a wide range of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
作用機序
The exact mechanism of action of Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate A is not fully understood. However, it is believed that the Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate exerts its effects by modulating various cellular signaling pathways. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Compound A has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which make it a potential treatment option for various inflammatory conditions. It has also been shown to have neuroprotective effects, which may make it a potential treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate A in lab experiments is its potency and specificity. It has been shown to have a high degree of selectivity for certain cellular targets, which makes it a valuable tool for studying various biological processes. However, one of the limitations of using Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate A is its relatively high cost and limited availability.
将来の方向性
There are several potential future directions for research on Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate A. One area of interest is in the development of new cancer treatments based on the Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate. Another potential area of research is in the development of new neuroprotective agents for the treatment of neurodegenerative diseases. Additionally, there is potential for the use of Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate A in the treatment of various inflammatory conditions. Further research is needed to fully understand the potential applications of this Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate.
合成法
Compound A can be synthesized using a multi-step process that involves the reaction of various chemical Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoates. The synthesis starts with the reaction of 4-formyl-2-methoxyphenol with propionic anhydride to form 3-(4-formyl-2-methoxyphenoxy)propanoic acid. This acid is then reacted with methylamine to form the corresponding amide. The final step involves the reaction of this amide with butyryl chloride to form the desired Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate A.
科学的研究の応用
Compound A has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate A has potent anti-cancer properties and can inhibit the growth of various types of cancer cells.
特性
IUPAC Name |
methyl 2-[[3-(4-formyl-2-methoxyphenoxy)propanoylamino]methyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-4-13(17(21)23-3)10-18-16(20)7-8-24-14-6-5-12(11-19)9-15(14)22-2/h5-6,9,11,13H,4,7-8,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKFMPAJGNBEOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)CCOC1=C(C=C(C=C1)C=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-(tert-butyl)isoxazol-5-yl)azetidine-3-carboxamide](/img/structure/B2929825.png)


amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2929831.png)



![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2929838.png)


![2-hydroxy-8-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2929842.png)


